2-Fluoro-2-(3-fluorophenyl)acetonitrile
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Overview
Description
2-Fluoro-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6FN It is a fluorinated derivative of acetonitrile and is characterized by the presence of two fluorine atoms attached to the phenyl and acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3-fluorophenyl)acetonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(3-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Electrophilic Aromatic Substitution: The fluorine atoms on the phenyl ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and suitable solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of fluorinated benzoic acids.
Reduction: Formation of fluorinated benzylamines.
Scientific Research Applications
2-Fluoro-2-(3-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
3-Fluorophenylacetonitrile: Similar in structure but lacks the second fluorine atom on the acetonitrile group.
2-Fluorophenylacetonitrile: Similar but with the fluorine atom positioned differently on the phenyl ring
Uniqueness: 2-Fluoro-2-(3-fluorophenyl)acetonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2N |
---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |
InChI Key |
SFMARDRRQQIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)F |
Origin of Product |
United States |
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